[Bis(sodiothio)methylene]malononitrile
Description
[Bis(sodiothio)methylene]malononitrile is a malononitrile derivative featuring two sodium thiolate (sodiothio) groups attached to a central methylene unit. This compound belongs to a broader class of malononitrile-based systems, which are widely used in organic synthesis, materials science, and pharmaceuticals due to their reactive α-methylene groups and electron-withdrawing nitrile moieties .
Properties
IUPAC Name |
disodium;2,2-dicyanoethene-1,1-dithiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPPDQPTYJSNO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(sodiothio)methylene]malononitrile typically involves the reaction of malononitrile with sodium hydrosulfide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Malononitrile+2Sodium hydrosulfide→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The sodiothio groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted malononitrile derivatives.
Scientific Research Applications
Organic Synthesis
BSMM serves as a crucial precursor in the synthesis of various organic compounds due to its reactivity. The presence of cyano and dithio groups allows for a range of chemical modifications, leading to the development of diverse materials with tailored properties.
Key Reactions and Mechanisms
- Michael Addition : BSMM can participate in Michael addition reactions, where it acts as a nucleophile. This reaction is particularly useful in synthesizing complex molecules.
- Synthesis of Dithiocarbamates : BSMM has been utilized in the preparation of dithiocarbamate derivatives through its reaction with amines, showcasing its utility in generating biologically relevant compounds .
Applications in Organic Synthesis
| Application | Description |
|---|---|
| Building Block | Used for creating complex organic molecules. |
| Functional Materials | Serves as a precursor for materials with specific properties. |
| Reaction with Nucleophiles | Engages in reactions leading to diverse organic products. |
Material Science
The unique properties of BSMM make it an important compound in material science, particularly in the development of functional materials.
Properties and Applications
- Conductive Polymers : BSMM can be incorporated into polymer matrices to enhance electrical conductivity due to its electron-rich dithio groups.
- Nanomaterials : Its ability to form complexes with metals makes it suitable for synthesizing nanomaterials with unique optical and electronic properties.
Material Science Applications
| Application | Description |
|---|---|
| Conductive Materials | Enhances conductivity when used in polymer blends. |
| Nanocomposites | Forms complexes that lead to novel nanomaterials. |
Medicinal Chemistry
BSMM exhibits potential biological activity, particularly due to its structural similarity to known bioactive molecules.
- Anticancer Properties : Preliminary studies suggest that BSMM may interact with cellular targets, influencing biochemical pathways relevant to cancer therapy.
- Pharmacological Studies : Research indicates that BSMM could serve as a lead compound for developing new therapeutic agents due to its reactivity and structural features .
Medicinal Chemistry Applications
| Application | Description |
|---|---|
| Drug Development | Investigated for potential anticancer agents. |
| Biological Interactions | Studies on binding affinities with biological targets. |
Case Study 1: Synthesis of Dithiocarbamates
A study demonstrated the successful synthesis of various dithiocarbamates using BSMM as a starting material. The reactions yielded high purity products, showcasing BSMM's effectiveness as a synthetic precursor .
Case Study 2: Material Development
Research into the incorporation of BSMM into conductive polymers highlighted significant enhancements in electrical conductivity compared to traditional materials, illustrating its potential in electronic applications.
Mechanism of Action
The mechanism of action of [Bis(sodiothio)methylene]malononitrile involves its interaction with molecular targets through its sodiothio groups and malononitrile moiety. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific target and reaction conditions. The compound’s ability to undergo various chemical transformations makes it a versatile tool in both chemical and biological research.
Comparison with Similar Compounds
Core Structure and Substituent Effects
The malononitrile core (NC–C–CN) is a common feature among all analogues. Key differences arise from substituents on the methylene group:
- Methylthio derivatives: e.g., 2-(bis(methylthio)methylene)malononitrile (). Methylthio groups (–SMe) enhance lipophilicity and stabilize charge-transfer interactions, making these compounds useful in heterocyclic synthesis (e.g., pyridines, pyrazoles) .
- Bromothienyl derivatives: e.g., 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile (). Bromine and thiophene units extend π-conjugation, improving optoelectronic properties for applications in organic electronics .
- Arylidene derivatives: e.g., benzylidenemalononitriles (). Aromatic substituents enable strong intramolecular charge transfer, useful in fluorescent materials .
Table 1: Substituent Impact on Key Properties
Table 2: Representative Reactions and Products
Physicochemical and Functional Properties
Electronic and Optical Properties
Thermal Stability
Pharmaceuticals
Materials Science
- Arylidene-malononitriles (e.g., benzylidene derivatives) are used in fluorescent nanoparticles () .
- Bromothienyl systems serve as organic semiconductors in OLEDs and photovoltaics () .
Biological Activity
[Bis(sodiothio)methylene]malononitrile (BSMM) is a chemical compound characterized by its unique structure, which incorporates both cyano and dithio functional groups. This structural configuration not only enhances its reactivity but also positions BSMM as a potential candidate for various biological applications, particularly in medicinal chemistry. The compound's ability to undergo further chemical modifications makes it a versatile building block in organic synthesis.
Chemical Structure and Properties
BSMM is represented by the molecular formula . The presence of sodiothio groups contributes to its reactivity, allowing for interactions with biological targets. The following table summarizes the structural features and properties of BSMM:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.22 g/mol |
| Appearance | Yellow to light orange solid |
| Solubility | Limited in water; soluble in organic solvents |
Pharmacological Potential
Preliminary studies suggest that BSMM may exhibit pharmacological properties due to its structural similarity to known bioactive molecules. Research indicates potential efficacy against various biological targets, although comprehensive studies are necessary to elucidate its mechanisms of action.
Case Studies
Research has explored the use of BSMM in various contexts:
- Synthesis of Functional Materials : BSMM has been utilized as a precursor for synthesizing materials with tailored properties due to its reactive functional groups. This versatility is crucial in developing new compounds with specific biological activities.
- Interaction Studies : Investigations into the binding affinities of BSMM with biological targets have shown promise. These studies aim to identify how BSMM influences metabolic pathways and cellular functions.
Comparative Analysis with Related Compounds
The following table compares BSMM with structurally similar compounds, highlighting their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(bis((5-aryl-1,3,4-oxadiazol-2-yl)methylthio)methylene)malononitriles | Contains oxadiazole rings | Enhanced biological activity due to heterocyclic structures |
| 2-(bis((5-aryl-1,3,4-thiadiazol-2-yl)methylthio)methylene)malononitriles | Contains thiadiazole rings | Potentially higher reactivity due to sulfur content |
| Methylene bis(thiocyanate) | Features thiocyanate functional groups | Known for biocidal applications in water cooling systems |
Q & A
Q. Table 1: Antimicrobial Activity of Selected Derivatives
| Compound ID | Substituent | Target Microbe | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|---|
| 32 | 4-chlorophenyl-thiadiazole | S. aureus | 35 | 200 |
| 10a–d | Methylthio-triazolopyrimidine | E. coli | 18–22 | 200 |
What computational strategies are used to predict the optoelectronic properties of this compound derivatives?
Advanced Research Focus
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis absorption spectra. For instance, 2-((pyren-1-yl)methylene)malononitrile exhibited a high light-harvesting efficiency (LHE) of 0.92, validated experimentally in dye-sensitized solar cells (DSSCs) . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard for modeling excited-state behavior and charge-transfer dynamics .
How are this compound derivatives applied in anion recognition and supramolecular chemistry?
Advanced Research Focus
Derivatives like 2-[N,N’-Di(anilino)methylene]malononitrile act as dual hydrogen-bond donors for selective anion binding. Synthesis involves nucleophilic substitution of bis(methylthio) precursors with amines (e.g., aniline in n-butanol under reflux), followed by silver nitrate-mediated purification . These compounds exhibit high affinity for CN⁻, with detection limits as low as 1.6 × 10⁻⁷ mol/L in aqueous systems .
What role do this compound derivatives play in studying excited-state intramolecular proton transfer (ESIPT)?
Advanced Research Focus
Anti-Kasha behavior is observed in derivatives like 3-HTC-DiCN, where ESIPT occurs in higher-energy excited states. Experimental methods include time-resolved fluorescence spectroscopy and low-temperature (e.g., -196°C) irradiation to trap metastable isomers. Computational modeling of potential energy surfaces (PES) helps elucidate proton-transfer pathways .
How do solvent polarity and matrix effects influence the photophysical properties of these compounds?
Advanced Research Focus
Solvent polarity dictates charge-transfer efficiency and emission wavelength. For example, 2-((phenanthren-9-yl)methylene)malononitrile shows red-shifted PL in polar solvents like DMF. In solid-state matrices (e.g., polymer films), constrained molecular motion enhances quantum yields by suppressing non-radiative decay .
Q. Table 2: Solvent-Dependent Photophysical Properties
| Compound | Solvent | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Pyren-1-yl derivative | Toluene | 380 | 450 | 70 |
| Phenanthrene derivative | DMF | 420 | 550 | 130 |
What synthetic challenges arise in multicomponent reactions involving this compound?
Advanced Research Focus
Competing side reactions (e.g., hydrolysis of nitrile groups) require precise stoichiometry and inert conditions. For example, reactions with cyanoguanidine and β-hydroxyamines yield inactive intermediates unless catalyzed by sodium ethoxide . Microwave-assisted methods mitigate these issues by reducing reaction times and improving regioselectivity .
How are these derivatives utilized in the development of organic light-emitting diodes (OLEDs)?
Advanced Research Focus
Guest-host configurations with derivatives like 2-((1,1’-biphenyl)-4-yl-methylene)malononitrile enhance device efficiency. Key parameters include:
- Electroluminescence (EL) : Tuning emission via aromatic substituents (e.g., pyrene for blue emission).
- Charge Transport : Balanced HOMO-LUMO levels improve hole/electron injection.
- Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates .
What toxicological considerations are critical when handling this compound derivatives?
Advanced Research Focus
While specific toxicity data are limited, analogs like Tyrphostin 23 (a dihydroxybenzylidene derivative) show hepatotoxicity in rodent models. Safety protocols include:
- PPE : Gloves and fume hoods to avoid dermal/ inhalation exposure.
- Waste Disposal : Neutralization with dilute HCl before disposal.
- ADMET Screening : Predictive models assess metabolic stability and renal clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
